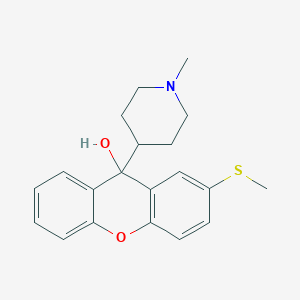![molecular formula C14H26Si2 B14612336 [(4-Methylphenyl)methylene]bis(trimethylsilane) CAS No. 59305-34-9](/img/structure/B14612336.png)
[(4-Methylphenyl)methylene]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Methylphenyl)methylene]bis(trimethylsilane) is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methylene]bis(trimethylsilane) typically involves the reaction of 4-methylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methylbenzyl chloride+2Trimethylsilyl chlorideNaH[(4-Methylphenyl)methylene]bis(trimethylsilane)+NaCl
Industrial Production Methods
Industrial production methods for [(4-Methylphenyl)methylene]bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Methylphenyl)methylene]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
[(4-Methylphenyl)methylene]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Industry: It is used in the production of silicone-based materials and coatings due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of [(4-Methylphenyl)methylene]bis(trimethylsilane) involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity or altered reactivity. The methylene bridge provides flexibility, allowing the compound to adopt different conformations and interact with a wide range of substrates.
Vergleich Mit ähnlichen Verbindungen
[(4-Methylphenyl)methylene]bis(trimethylsilane) can be compared with other similar compounds such as:
[(4-Methylphenyl)methylene]bis(dimethylsilane): This compound has dimethylsilyl groups instead of trimethylsilyl groups, resulting in different reactivity and properties.
[(4-Methylphenyl)methylene]bis(triethylsilane): The presence of triethylsilyl groups can lead to increased steric hindrance and different chemical behavior.
[(4-Methylphenyl)methylene]bis(trimethylgermane): Substitution of silicon with germanium can significantly alter the electronic properties and reactivity of the compound.
Eigenschaften
CAS-Nummer |
59305-34-9 |
|---|---|
Molekularformel |
C14H26Si2 |
Molekulargewicht |
250.53 g/mol |
IUPAC-Name |
trimethyl-[(4-methylphenyl)-trimethylsilylmethyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-12-8-10-13(11-9-12)14(15(2,3)4)16(5,6)7/h8-11,14H,1-7H3 |
InChI-Schlüssel |
VRJPOVBJWSXTRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




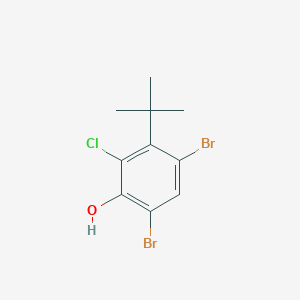

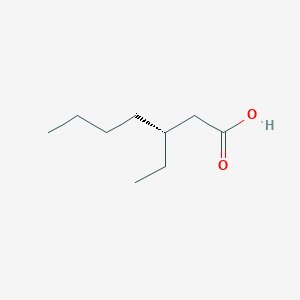
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

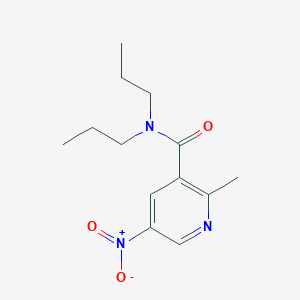
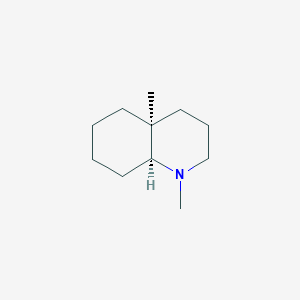
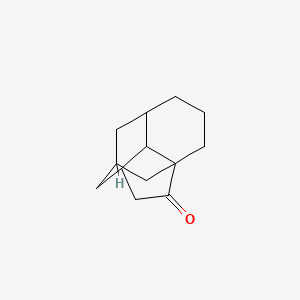
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
